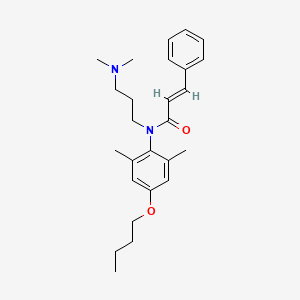
4'-Butoxy-N-(3-(dimethylamino)propyl)-2',6'-dimethylcinnamanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide is a synthetic organic compound with a complex structure It is characterized by the presence of a butoxy group, a dimethylamino propyl chain, and a dimethylcinnamanilide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide typically involves multiple steps. One common method includes the following steps:
Formation of the Cinnamanilide Core: The initial step involves the synthesis of the cinnamanilide core. This can be achieved through a condensation reaction between a substituted benzaldehyde and aniline in the presence of an acid catalyst.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction. This involves the reaction of the cinnamanilide core with butyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Dimethylamino Propyl Chain: The final step involves the introduction of the dimethylamino propyl chain. This can be achieved through a nucleophilic substitution reaction using 3-dimethylaminopropyl chloride.
Industrial Production Methods
Industrial production of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl chain. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
相似化合物的比较
4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide can be compared with similar compounds such as:
4-Butoxy-N-{[1-(dimethylamino)cyclohexyl]methyl}-3,5-dimethoxybenzamide: Similar structure but with a cyclohexylmethyl group instead of the cinnamanilide core.
Opiranserin: Another compound with a butoxy group and a dimethylamino propyl chain but with different substituents on the aromatic ring.
The uniqueness of 4’-Butoxy-N-(3-(dimethylamino)propyl)-2’,6’-dimethylcinnamanilide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
20682-48-8 |
|---|---|
分子式 |
C26H36N2O2 |
分子量 |
408.6 g/mol |
IUPAC 名称 |
(E)-N-(4-butoxy-2,6-dimethylphenyl)-N-[3-(dimethylamino)propyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C26H36N2O2/c1-6-7-18-30-24-19-21(2)26(22(3)20-24)28(17-11-16-27(4)5)25(29)15-14-23-12-9-8-10-13-23/h8-10,12-15,19-20H,6-7,11,16-18H2,1-5H3/b15-14+ |
InChI 键 |
VJMKZEIQRKGFSK-CCEZHUSRSA-N |
手性 SMILES |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)/C=C/C2=CC=CC=C2)C |
规范 SMILES |
CCCCOC1=CC(=C(C(=C1)C)N(CCCN(C)C)C(=O)C=CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
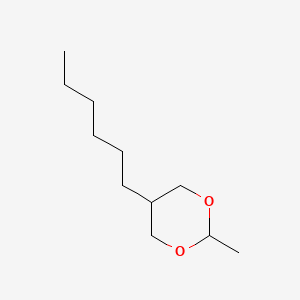
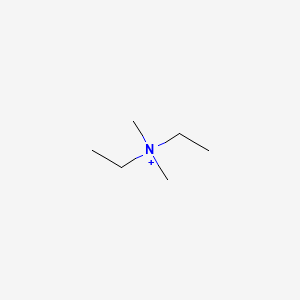
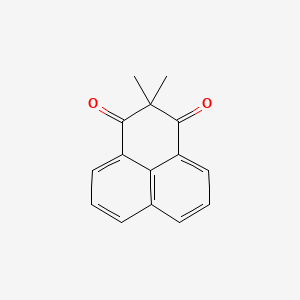
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
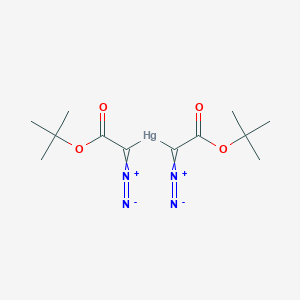

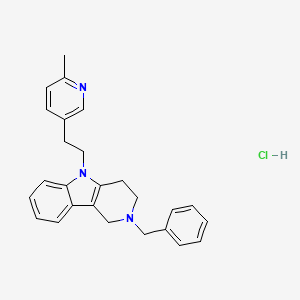
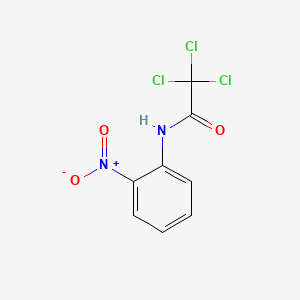
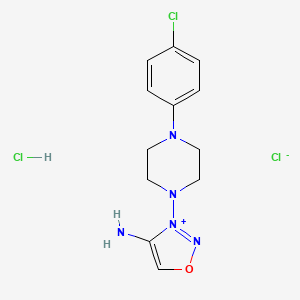
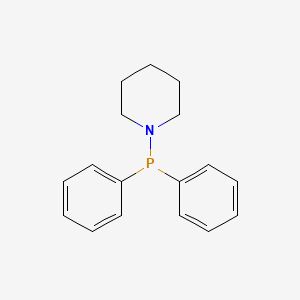

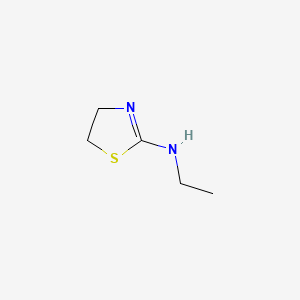
![1-[(2,2-Dimethylaziridin-1-yl)methyl]pyrrolidine](/img/structure/B14706059.png)
